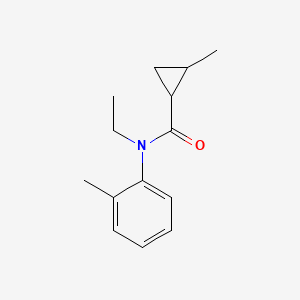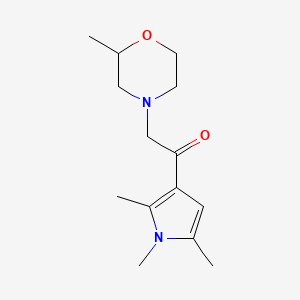
2,3-Dihydro-1-benzothiophen-2-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzothiophen-2-yl(pyrrolidin-1-yl)methanone, also known as Methylenedioxybenzylpiperazine (MDBP), is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It has been studied for its potential therapeutic applications in various scientific research studies.
Mechanism of Action
MDBP acts as a serotonin and dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MDBP has been found to exhibit antidepressant and anxiolytic effects in animal studies. It has also been found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the brain. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MDBP has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its high potency, and its selectivity for serotonin and dopamine reuptake inhibition. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the study of MDBP. These include further studies to determine its safety and efficacy in humans, the development of new derivatives with improved pharmacological properties, and the investigation of its potential use in the treatment of other neurological and psychiatric disorders.
Conclusion:
In conclusion, MDBP is a synthetic compound that has been studied for its potential therapeutic applications in various scientific research studies. It exhibits antidepressant, anxiolytic, and anti-inflammatory properties and acts as a serotonin and dopamine reuptake inhibitor. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans. There are several potential future directions for the study of MDBP, including the development of new derivatives with improved pharmacological properties and the investigation of its potential use in the treatment of other neurological and psychiatric disorders.
Synthesis Methods
MDBP can be synthesized through a multi-step process starting with the reaction of 1,2-dimethoxybenzene with chloroacetyl chloride to form 3,4-methylenedioxyphenyl-2-chloroacetate. This intermediate is then reacted with piperidine to form 3,4-methylenedioxyphenyl-2-piperidinemethanol, which is further reacted with thionyl chloride to form 2,3-dihydro-1-benzothiophen-2-yl(pyrrolidin-1-yl)methanone.
Scientific Research Applications
MDBP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-2-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(14-7-3-4-8-14)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,12H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZUZBOLYMKPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)


![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
